![molecular formula C20H18N2O3S B2634659 N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide CAS No. 441289-74-3](/img/structure/B2634659.png)

N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

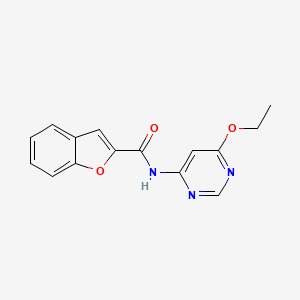

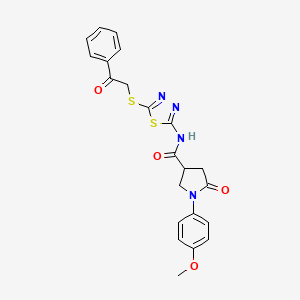

The compound is a derivative of 4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine . Thiazoles, which include the thiazol-2-ylamine group, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various routes involving precursors such as thiourea and dihydronaphthalene .Molecular Structure Analysis

The molecular structure of similar compounds involves a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 202.27500, a density of 1.339g/cm3, and a boiling point of 409.4ºC at 760mmHg .Applications De Recherche Scientifique

Antimicrobial and Anti-proliferative Activities

A study on thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety revealed significant antimicrobial and antiproliferative activities. These compounds, synthesized via various chemical reactions, showed promise as antimicrobial agents with minimal inhibitory concentration values indicating effectiveness against certain microbes. Additionally, one of the derivatives exhibited notable anti-proliferative action against HCT-116 cancer cells, suggesting potential for cancer research applications (Mansour et al., 2020).

Synthesis and Evaluation of Antimicrobial Activities

Another study focused on the eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. These compounds displayed significant in vitro antimicrobial effects against a range of pathogenic fungi and bacteria. Additionally, the cytotoxic activities of the lead compounds were determined to be non-toxic at concentrations effective for antimicrobial action, indicating potential safety for therapeutic uses (Mathew et al., 2010).

Novel Sulfur and Selenium Heterocycles Synthesis

Research into the synthesis of novel sulfur and selenium heterocycles through directed ortho-lithiation highlighted innovative approaches to creating compounds with potential pharmaceutical applications. This methodology enabled the development of heterocycles with unique structural features, potentially useful in drug discovery and development (Wright, 2001).

Fluorescent Thiazole-Indole Hybrids

The synthesis of fluorescent thiazole-indole hybrids through an efficient multicomponent reaction was another area of interest. These compounds exhibited prominent fluorescence properties, making them suitable for applications in bioimaging and molecular probes. The relative fluorescence quantum yields of these hybrids were measured, indicating their potential utility in scientific research requiring fluorescent markers (Bhaumick et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-24-14-8-5-9-15(25-2)17(14)19(23)22-20-21-18-13-7-4-3-6-12(13)10-11-16(18)26-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYAMQXMNFZJLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2634576.png)

![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2634578.png)

![1,3-Benzothiazol-6-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2634580.png)

![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanamide](/img/structure/B2634587.png)

![3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2634588.png)

![(Z)-2-Cyano-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-octylprop-2-enamide](/img/structure/B2634595.png)